(2S,3R)-2-Phenyloxetan-3-ol
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Overview
Description
(2S,3R)-2-Phenyloxetan-3-ol is a chiral compound with a unique oxetane ring structure. This compound is characterized by its stereochemistry, where the 2nd and 3rd carbon atoms are in the (S) and ® configurations, respectively. The presence of a phenyl group attached to the oxetane ring adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Phenyloxetan-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as a substituted benzaldehyde.
Formation of Oxetane Ring: The oxetane ring can be formed through a cyclization reaction. One common method involves the use of a base to induce the cyclization of a halohydrin intermediate.
Stereoselective Synthesis: Achieving the desired stereochemistry is crucial. This can be accomplished using chiral catalysts or chiral auxiliaries to ensure the correct (2S,3R) configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reactions, ensuring high yields, and maintaining the stereochemical purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Phenyloxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group or the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products Formed
Oxidation: Formation of phenyl oxetanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted oxetanes with different functional groups.
Scientific Research Applications
(2S,3R)-2-Phenyloxetan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
Mechanism of Action
The mechanism of action of (2S,3R)-2-Phenyloxetan-3-ol depends on its specific application:
In Biological Systems: It may interact with enzymes or receptors, influencing biochemical pathways. The stereochemistry plays a crucial role in its binding affinity and activity.
In Chemical Reactions: The oxetane ring can undergo ring-opening reactions, leading to the formation of various products. The phenyl group can stabilize intermediates, influencing the reaction pathway.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-Phenyloxetan-3-ol: The enantiomer of (2S,3R)-2-Phenyloxetan-3-ol with different stereochemistry.
2-Phenyloxetane: Lacks the hydroxyl group, leading to different chemical properties.
3-Phenyloxetan-2-one: An oxidized derivative with a ketone group.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential biological activity make it a valuable compound in various fields of research.
Properties
IUPAC Name |
(2S,3R)-2-phenyloxetan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-6-11-9(8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSJWCOGGURCCI-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(O1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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